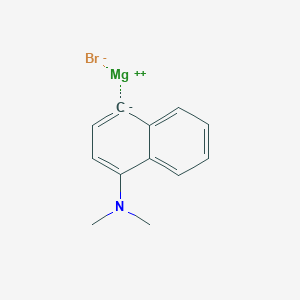
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is an organomagnesium compound with the molecular formula C6H8BrMgN3. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the field of medicinal chemistry due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide can be synthesized through the reaction of (2-(dimethylamino)pyrimidin-5-yl) bromide with magnesium in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF.
Substitution Reactions: Often carried out with alkyl or aryl halides.
Coupling Reactions: Usually involve palladium or nickel catalysts.
Major Products
The major products formed from these reactions include alcohols, substituted pyrimidines, and various coupled products, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in other molecules, leading to the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Dimethylamino)pyrimidin-5-yl)boronic acid
- (2-(Dimethylamino)pyrimidin-5-yl)boronic acid pinacol ester
Uniqueness
Compared to its boronic acid counterparts, (2-(Dimethylamino)pyrimidin-5-yl)magnesium bromide is more reactive and can participate in a broader range of chemical reactions. Its ability to form Grignard reagents makes it particularly valuable in organic synthesis.
Propriétés
IUPAC Name |
magnesium;N,N-dimethyl-5H-pyrimidin-5-id-2-amine;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N3.BrH.Mg/c1-9(2)6-7-4-3-5-8-6;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQTWKHJNRYNTD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=[C-]C=N1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrMgN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Butyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6302340.png)








